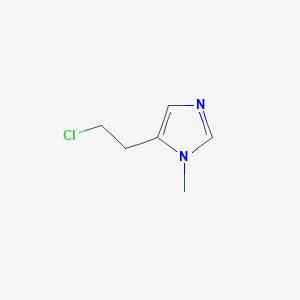
2-Amino-5-fluoro-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically includes the use of radiolabeling techniques to incorporate the fluorine-18 isotope, which is essential for positron emission tomography (PET) imaging . The reaction conditions often involve the use of sodium-independent system L transporters and other non-system A transport systems .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoro-2-methylpentanoic acid is still in the research phase, with most methods focusing on optimizing the radiochemical yield and purity. The production process involves multiple steps, including the synthesis of the precursor, radiolabeling, and purification .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-2-methylpentanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like fluorine gas. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of the original compound, which can be used for further research and development in medical imaging .
Scientific Research Applications
2-Amino-5-fluoro-2-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a tracer in PET imaging to study the distribution and metabolism of amino acids in the body.
Biology: Helps in understanding the transport mechanisms of amino acids across cell membranes.
Medicine: Used in the imaging of brain tumors to provide detailed information about tumor location and size.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-2-methylpentanoic acid involves its uptake by cells via sodium-independent system L transporters and other non-system A transport systems. Once inside the cell, the compound can be used to image tumors due to its ability to accumulate in tumor tissues. The molecular targets and pathways involved include amino acid transporters and metabolic pathways that are upregulated in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-fluoro-2-methylpropanoic acid
- 3-Fluoro-2-methyl-2-(methylamino)propanoic acid
- 2-Amino-5-fluorobenzoic acid
Uniqueness
2-Amino-5-fluoro-2-methylpentanoic acid is unique due to its longer alkyl side chain, which increases its brain availability via system L amino acid transport. This makes it more effective for brain tumor imaging compared to other similar compounds .
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
2-amino-5-fluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-6(8,5(9)10)3-2-4-7/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
GEJYXJNGQHFFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



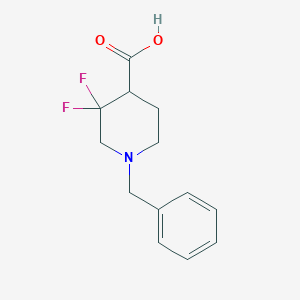
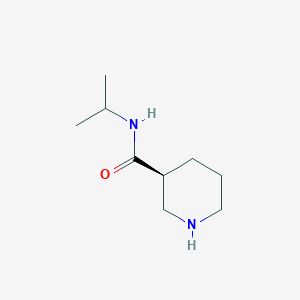

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
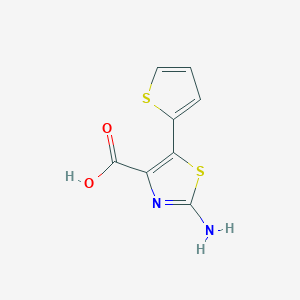
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)

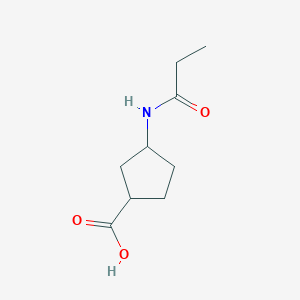
![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

